molecular formula C19H19N5O4S B2926839 2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid CAS No. 878702-70-6

2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid

Cat. No.: B2926839
CAS No.: 878702-70-6
M. Wt: 413.45
InChI Key: OHEODPKUCBQPNM-UHFFFAOYSA-N
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Description

2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
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Scientific Research Applications

Antiparasitic Applications

Compounds with similar functional groups have been investigated for their antiparasitic activities. For instance, derivatives of benzoic acid and its esters have demonstrated anticoccidial activity, suggesting potential applications in the development of antiparasitic drugs. The study by Rogers et al. (1964) showed that 2-substituted PABAs, especially those with alkoxy, alkylthio, and alkylamino groups, possess potent anti-coccidial properties, highlighting the potential of similar structures in antiparasitic research Rogers et al., 1964.

Synthetic Chemistry and Heterocyclic Compounds

The synthesis and functionalization of heterocyclic compounds are crucial areas of research with implications in medicinal chemistry and material sciences. Shipilovskikh et al. (2009) discussed the synthesis of compounds through intramolecular cyclization processes, indicating the importance of similar chemical structures in developing novel synthetic routes and compounds with potential pharmacological activities Shipilovskikh et al., 2009.

Anti-inflammatory and Analgesic Agents

Research into anti-inflammatory and analgesic agents often explores compounds with benzoic acid derivatives due to their potential therapeutic effects. Radwan et al. (2009) synthesized a series of C5-substituted benzo[b]thiophenes, demonstrating potent anti-inflammatory activity. This suggests that compounds with structural similarities to "2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid" could be explored for their anti-inflammatory and analgesic potentials Radwan et al., 2009.

Antitumor Evaluation

The search for novel antitumor agents is a significant area of scientific research. Shams et al. (2010) reported on the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from similar key precursors, indicating the relevance of complex benzoic acid derivatives in cancer research. Many of the synthesized compounds exhibited high inhibitory effects in vitro against various human cancer cell lines, showcasing the potential of structurally related compounds in antitumor studies Shams et al., 2010.

Properties

IUPAC Name

2-[[2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-3-28-14-9-7-13(8-10-14)24-19(21-22-23-24)29-11-16(25)20-17-12(2)5-4-6-15(17)18(26)27/h4-10H,3,11H2,1-2H3,(H,20,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEODPKUCBQPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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